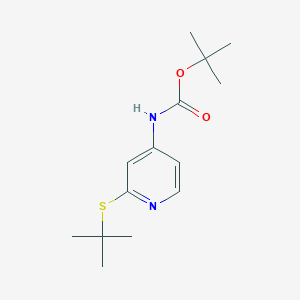
tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate (TBTP) is an organic compound with the chemical formula C8H17NO2S and a molecular weight of 185.3 g/mol. It is a colorless, odorless, and hygroscopic solid that is soluble in various organic solvents. TBTP has a variety of scientific applications, including its use in organic synthesis and as a reagent for the synthesis of other compounds.
Scientific Research Applications
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has a variety of scientific applications, including its use as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of polymers, as a catalyst for the polymerization of styrene, and as a reagent for the synthesis of other organic compounds. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has been used in the synthesis of organic compounds with antimicrobial activity and in the synthesis of polymers with controlled release properties.
Mechanism of Action
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic species and forming covalent bonds with them. In coordination chemistry, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can act as a ligand, binding to metal ions and forming a coordination complex. In the synthesis of polymers, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can act as a catalyst, promoting the polymerization of styrene and other monomers.
Biochemical and Physiological Effects
tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in mice and rats, with no observed adverse effects at doses up to 500 mg/kg. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has been found to have no mutagenic or carcinogenic effects in a variety of animal studies.
Advantages and Limitations for Lab Experiments
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is a versatile reagent that has a variety of applications in organic synthesis and coordination chemistry. It is relatively inexpensive and has high yields in many reactions. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% can be easily stored and handled in the laboratory. However, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is hygroscopic and must be handled with care to prevent contamination.
Future Directions
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% has a variety of potential future applications. For example, it could be used in the synthesis of polymers with improved properties, such as increased strength, flexibility, and thermal stability. Additionally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could be used in the synthesis of organic compounds with antimicrobial activity, which could be used as drugs to treat bacterial infections. tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could also be used in the synthesis of polymers with controlled release properties, which could be used to deliver drugs and other compounds over a sustained period of time. Finally, tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% could be used in the synthesis of organic compounds with improved solubility, which could be used to improve the delivery of drugs and other compounds.
Synthesis Methods
Tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% is synthesized through a reaction between tert-butylthiopyridine and tert-butylcarbamate. This reaction is typically carried out in the presence of a catalyst, such as an acid or a base, and at a temperature of between 40 and 80 °C. The reaction proceeds by nucleophilic substitution, in which the tert-butylthiopyridine acts as the nucleophile and the tert-butylcarbamate acts as the electrophile. The reaction is typically completed in a few hours and yields tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate; 98% in high yields.
properties
IUPAC Name |
tert-butyl N-(2-tert-butylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2,3)18-12(17)16-10-7-8-15-11(9-10)19-14(4,5)6/h7-9H,1-6H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTWNSIBIQJMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(tert-butylthio)pyridin-4-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

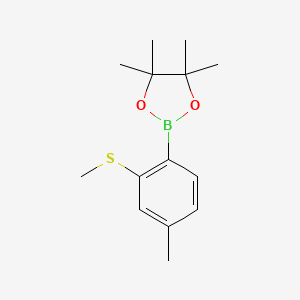
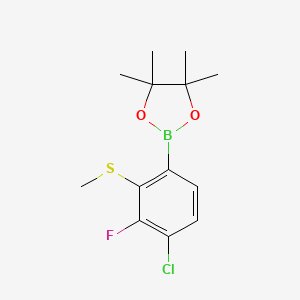
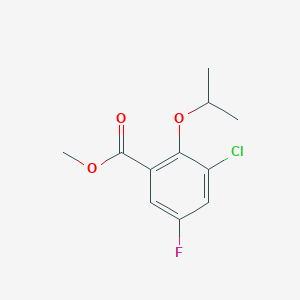
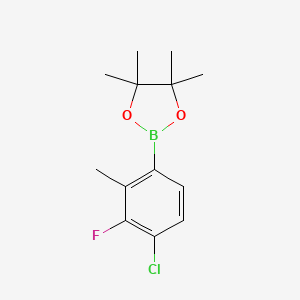
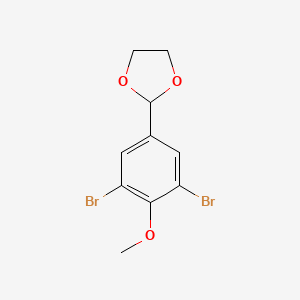

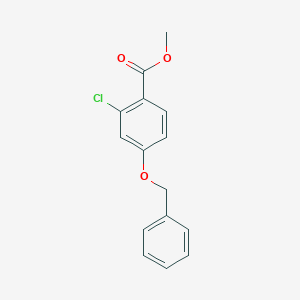
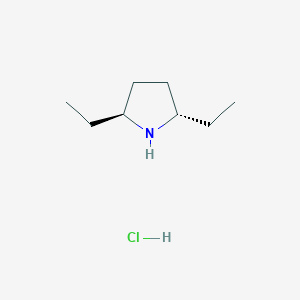

![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
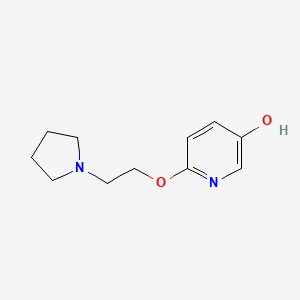

![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)
